molecular formula C19H32N2O3 B11654772 4-{2-[(3,4-Dimethoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol

4-{2-[(3,4-Dimethoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B11654772
M. Wt: 336.5 g/mol
InChI Key: XHIDEXZXYXIKAG-UHFFFAOYSA-N
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Description

4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL is a complex organic compound with a unique structure It contains a piperidine ring substituted with a dimethoxyphenyl group and a trimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The amine is subsequently reacted with a piperidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base[][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIMETHYLPIPERIDIN-4-OL is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C19H32N2O3

Molecular Weight

336.5 g/mol

IUPAC Name

4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C19H32N2O3/c1-14-13-21(3)15(2)11-19(14,22)8-9-20-12-16-6-7-17(23-4)18(10-16)24-5/h6-7,10,14-15,20,22H,8-9,11-13H2,1-5H3

InChI Key

XHIDEXZXYXIKAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(CCNCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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